Isoeicosanol

Übersicht

Beschreibung

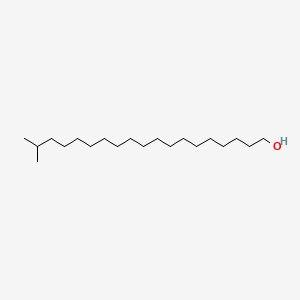

Isoeicosanol, also known as 1-Eicosanol, is a long-chain fatty alcohol with the molecular formula C20H42O. It is a white, waxy solid at room temperature and is primarily used in the cosmetics and personal care industry due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel to formulations, making it a popular ingredient in skin and hair care products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoeicosanol can be synthesized through the hydrogenation of eicosanoic acid or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction can be represented as follows:

C20H40O2+H2→C20H42O+H2O

Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of eicosanoic acid derivatives using catalytic hydrogenation. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Isoeicosanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to eicosanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of surfactants and emulsifiers.

Etherification: this compound can undergo etherification reactions to form ethers, which are used as solvents and intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Esterification: Carboxylic acids in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Etherification: Alcohols or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Eicosanoic acid.

Esterification: Eicosyl esters.

Etherification: Eicosyl ethers.

Wissenschaftliche Forschungsanwendungen

Isoeicosanol has a wide range of applications in scientific research, including:

Chemistry: Used as a non-ionic surfactant and emulsifier in various chemical formulations.

Biology: Employed in the study of lipid metabolism and as a model compound for long-chain fatty alcohols.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.

Industry: Utilized in the production of cosmetics, lubricants, and plasticizers.

Wirkmechanismus

The mechanism of action of isoeicosanol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in formulations where it acts as an emollient, providing a smooth and non-greasy texture. Additionally, this compound can act as a carrier for active ingredients, enhancing their delivery and absorption through the skin .

Vergleich Mit ähnlichen Verbindungen

Isoeicosanol can be compared with other long-chain fatty alcohols such as:

Cetyl Alcohol (1-Hexadecanol): Similar in structure but with a shorter carbon chain (C16). It is also used as an emollient and thickening agent in cosmetics.

Stearyl Alcohol (1-Octadecanol): Another long-chain fatty alcohol with an 18-carbon chain. It is commonly used in personal care products for its emollient and emulsifying properties.

Behenyl Alcohol (1-Docosanol): A 22-carbon chain fatty alcohol used in cosmetics for its conditioning and thickening properties.

Uniqueness of this compound: this compound’s 20-carbon chain length provides a balance between the emollient properties of shorter-chain alcohols and the viscosity-increasing effects of longer-chain alcohols. This makes it particularly suitable for formulations requiring a smooth, non-greasy feel without compromising on stability and texture .

Biologische Aktivität

Isoeicosanol, a long-chain alcohol with the chemical formula C20H42O, is a member of the Guerbet alcohol family. It has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activities of this compound, supported by data tables and relevant case studies.

This compound is characterized by its long hydrocarbon chain and hydroxyl group, which contribute to its unique physical and chemical properties. It is typically obtained through the dimerization of smaller alcohols and is noted for its bioresistant characteristics due to branching in its molecular structure .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Scavenging | 12.5 | |

| ABTS Scavenging | 15.0 | |

| FRAP (Ferric Reducing) | 20.0 |

The results suggest that this compound's antioxidant capacity may be comparable to other known antioxidants, making it a candidate for therapeutic applications in oxidative stress-related conditions.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against bacteria and fungi, revealing promising results.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Candida albicans | 75 |

These findings indicate that this compound could serve as a natural antimicrobial agent in food preservation or clinical settings.

3. Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled experiment involving macrophages stimulated with lipopolysaccharides (LPS), this compound reduced the levels of TNF-α and IL-6 by approximately 30% at concentrations of 50 µg/mL .

The biological activities of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in this compound likely plays a critical role in donating electrons to free radicals, thereby neutralizing them.

- Membrane Disruption : Its long hydrophobic chain can disrupt microbial cell membranes, leading to cell lysis.

- Cytokine Modulation : this compound may influence signaling pathways involved in inflammation, such as NF-κB activation.

Eigenschaften

IUPAC Name |

18-methylnonadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAAEIHLXHTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068780 | |

| Record name | Isoeicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89160-66-7, 52655-10-4 | |

| Record name | 18-Methyl-1-nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89160-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeicosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052655104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeicosanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeicosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.